tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, a hydroxyimino group, and a methylcarbamate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tert-butyl group: This can be achieved by reacting isobutylene with a suitable catalyst to form tert-butyl alcohol.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the hydroxyimino group: This step involves the reaction of a suitable aldehyde or ketone with hydroxylamine to form the hydroxyimino group.
Introduction of the methylcarbamate group: This can be achieved by reacting methyl isocyanate with an appropriate nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyimino groups, leading to the formation of oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation products: Oximes, nitroso derivatives.
Reduction products: Amines.
Substitution products: Carbamate derivatives.
Scientific Research Applications
tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-ethylcarbamate
- tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-propylcarbamate
- tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-butylcarbamate
Uniqueness
The uniqueness of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activity, solubility, and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3/c1-7(6-8(11)12-15)13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBISIYPNCVILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=NO)N)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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